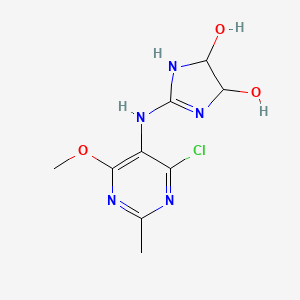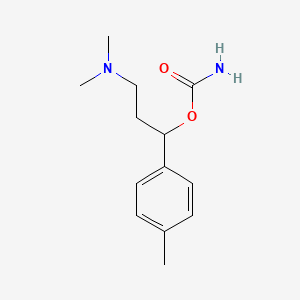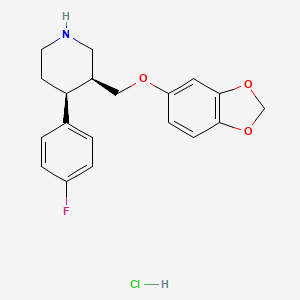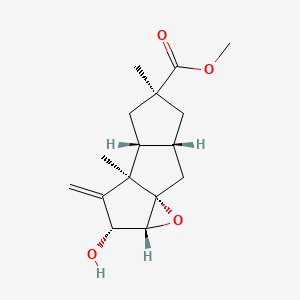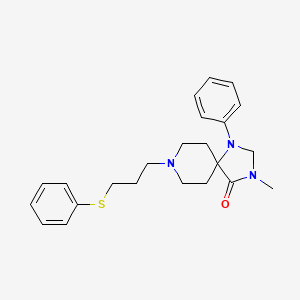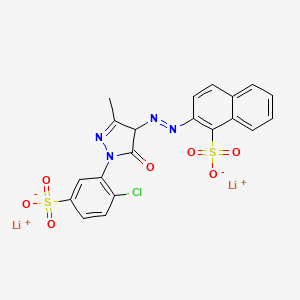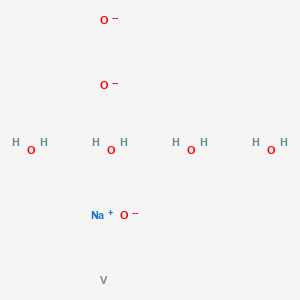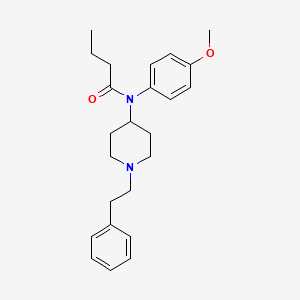
4-Methoxybutyrfentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Methoxybutyrfentanyl involves several steps. One common method includes the reaction of 4-methoxyphenylacetic acid with butyryl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with 1-(2-phenylethyl)-4-piperidone under reductive amination conditions to yield this compound .
Analyse Chemischer Reaktionen
4-Methoxybutyrfentanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include N-oxides, amines, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxybutyrfentanyl has several scientific research applications:
Biology: It is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research is conducted to understand its pharmacological properties and potential therapeutic uses.
Industry: It is used in the development of new synthetic opioids and related compounds.
Wirkmechanismus
4-Methoxybutyrfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic AMP. This results in decreased neuronal excitability and the inhibition of neurotransmitter release, leading to analgesic effects . The compound’s molecular targets include the mu-opioid receptor, and it follows similar pathways as other opioid analgesics .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybutyrfentanyl is similar to other fentanyl analogs such as:
- 3-Methylbutyrfentanyl
- 3-Methylfentanyl
- 4-Fluorobutyrfentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Furanylfentanyl
Compared to these compounds, this compound is unique due to the presence of a methoxy group at the para position of the phenyl ring, which may influence its binding affinity and potency .
Eigenschaften
CAS-Nummer |
2088842-68-4 |
|---|---|
Molekularformel |
C24H32N2O2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-7-24(27)26(21-10-12-23(28-2)13-11-21)22-15-18-25(19-16-22)17-14-20-8-5-4-6-9-20/h4-6,8-13,22H,3,7,14-19H2,1-2H3 |
InChI-Schlüssel |
FNVSEQCPMXWQKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


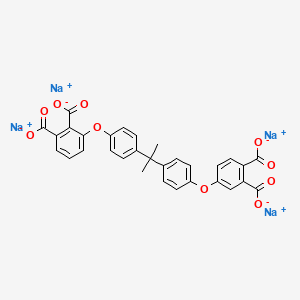

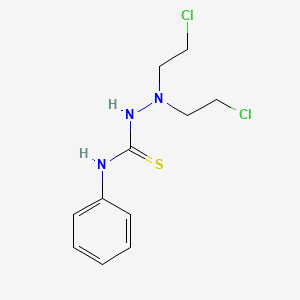
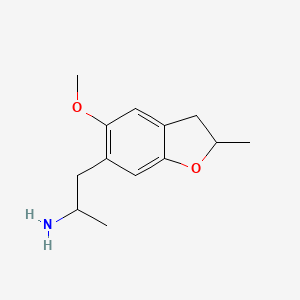
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)
